1-Phenyl-1,2-ethanediol
Description
Significance of Vicinal Diols in Complex Organic Synthesis and Material Science
Vicinal diols, or glycols, are a fundamental class of organic compounds characterized by two hydroxyl groups on adjacent carbons. wikipedia.org This structural motif is widespread in nature and serves as a valuable intermediate in a vast array of chemical transformations. researchgate.netfiveable.me The proximity of the two hydroxyl groups imparts unique reactivity, allowing them to participate in specific reactions such as the pinacol (B44631) rearrangement, where they are converted into ketones under acidic conditions. pearson.comjove.com
In organic synthesis, the primary importance of vicinal diols lies in their role as versatile precursors. fiveable.me They are commonly prepared through the dihydroxylation of alkenes, a reaction for which several powerful methods exist, including the Nobel Prize-winning Sharpless asymmetric dihydroxylation, which allows for the creation of chiral diols with high enantioselectivity. wikipedia.orgresearchgate.net Once formed, these diols can be further modified. For instance, the carbon-carbon bond between the hydroxyl-bearing carbons can be cleaved to form aldehydes or ketones. wikipedia.org This reactivity makes them essential building blocks in the synthesis of complex natural products, sugars, and pharmaceuticals. fiveable.meresearchgate.net
In material science, the diol functionality is crucial for polymerization. Vicinal diols can act as monomers in the production of specialty polymers, contributing to materials with enhanced properties. chemimpex.com The ability of the two hydroxyl groups to form hydrogen bonds also influences the physical properties of molecules, affecting polarity, solubility, and crystal packing, which are critical considerations in materials design. fiveable.meiucr.org
Academic Importance of 1-Phenyl-1,2-ethanediol as a Chiral Synthon
The academic and industrial value of this compound (PED) stems from its status as a versatile chiral building block, or synthon. acs.orgchemicalbook.com A chiral synthon is a molecule that contains a stereocenter and can be used to introduce a specific three-dimensional arrangement into a larger, more complex molecule. Optically active PED, in its (R)- or (S)-enantiomeric form, is a precursor for the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. acs.orgchemimpex.com
The (S)-enantiomer, for example, is a key intermediate for producing chiral biphosphines, which are ligands used in catalysts for stereoselective polymerization. acs.orgresearchgate.net The (R)-enantiomer is an important synthon for preparing β-adrenergic blocking agents and other pharmaceuticals like (R)-norfluoxetine. researchgate.netresearchgate.net The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. chemimpex.com
Research has focused heavily on developing efficient methods to produce single-enantiomer PED. This includes the kinetic resolution of racemic mixtures, where one enantiomer reacts faster with a chiral catalyst or enzyme, allowing for their separation. smolecule.com Furthermore, various microorganisms and their enzymes have been harnessed to perform highly selective conversions, a topic explored further in the following section. acs.orgnih.govd-nb.info
Interactive Table: Selected Research on the Enantioselective Synthesis of this compound
| Research Focus | Catalyst/Microorganism | Product | Key Finding | Source |
| Stereoinversion of racemate | Candida parapsilosis CCTCC M203011 | (S)-PED | Efficient conversion of racemic PED to (S)-PED with 98% enantiomeric excess (ee) and 92% yield. | acs.org |
| Asymmetric reduction | Carbonyl reductases (YaCRI, YaCRII) from Yarrowia lipolytica | (S)-PED | High specific activity and enantioselectivity (up to 99.9% ee) for the reduction of 2-hydroxyacetophenone (B1195853). | nih.gov |
| Self-sufficient whole-cell biocatalysis | Recombinant E. coli co-expressing CMCR and GDH enzymes | (S)-PED | Achieved 90% yield and 99% ee at a high substrate concentration (1.0 M) without external cofactors. | d-nb.infonih.gov |
| Asymmetric resolution | Kurthia gibsonii SC0312 in a biphasic system | (S)-PED | Overcame product inhibition, increasing the optical purity of (S)-PED from 51.3% to >99%. | |
| Microbial oxidation of racemate | Bordetella parapertussis KPP A 20005 | (R)-Mandelic acid (from (R)-PED) | Selective oxidation of (R)-PED, leaving (S)-PED intact. | tandfonline.com |
Evolution of Research Perspectives on this compound
Research interest in this compound has evolved significantly, shifting from fundamental synthesis to highly sophisticated biocatalytic and stereoselective applications. Early synthetic routes to vicinal diols often relied on powerful, but sometimes hazardous and non-selective, chemical oxidants like osmium tetroxide or potassium permanganate (B83412) to dihydroxylate the parent alkene (styrene). wikipedia.org While effective, these methods often required harsh conditions and could generate significant waste.
The contemporary era of research is characterized by a drive towards "green" and highly efficient synthetic methods. This has led to a surge in the exploration of biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations. d-nb.info Numerous studies have identified and engineered enzymes, such as carbonyl reductases and dehydrogenases, from various microorganisms like Candida parapsilosis, Yarrowia lipolytica, and Kurthia gibsonii, to produce enantiomerically pure this compound. acs.orgnih.gov
These biocatalytic methods offer several advantages. They often proceed with extremely high enantioselectivity (>99% ee), occur under mild reaction conditions (neutral pH, room temperature), and can be designed to be self-sufficient by regenerating necessary cofactors within the cell, making the process more economical and scalable. acs.orgd-nb.infonih.gov The research focus has thus moved beyond simply creating the molecule to precisely controlling its stereochemistry and optimizing its production through advanced techniques like whole-cell catalysis in biphasic systems to overcome challenges like product inhibition. researchgate.net This evolution reflects a broader trend in chemical synthesis towards sustainability, efficiency, and precision.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylethane-1,2-diol | |
|---|---|---|
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InChI |
InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWNFMRSKOCEY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C(CO)O | |
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Molecular Formula |
C8H10O2 | |
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DSSTOX Substance ID |
DTXSID8042422 | |
| Record name | Styrene glycol | |
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Molecular Weight |
138.16 g/mol | |
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Physical Description |
Solid; [Merck Index] Nearly white crystalline powder; [Acros Organics MSDS] | |
| Record name | Styrene glycol | |
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CAS No. |
93-56-1 | |
| Record name | 1-Phenyl-1,2-ethanediol | |
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| Record name | Styrene glycol | |
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| Record name | 1-Phenyl-1,2-ethanediol | |
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| Record name | 1,2-Ethanediol, 1-phenyl- | |
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| Record name | Phenylethane-1,2-diol | |
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| Record name | STYRENE GLYCOL | |
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Synthetic Methodologies for 1 Phenyl 1,2 Ethanediol
Conventional Chemical Synthesis Routes
Traditional organic synthesis provides several pathways to produce 1-phenyl-1,2-ethanediol, often as a racemic mixture unless chiral auxiliaries or catalysts are employed.
Hydrolysis of Epoxystyrene Derivatives
A primary chemical route to this compound involves the hydrolysis of styrene (B11656) oxide (also known as epoxystyrene). This reaction entails the ring-opening of the epoxide by water, typically under acidic or basic catalysis, to yield the corresponding vicinal diol. While this method is straightforward, it generally produces a racemic mixture of (R)- and (S)-1-phenyl-1,2-ethanediol. The development of enantioselective hydrolysis methods, often employing biocatalysts like epoxide hydrolases, has become a major focus to produce enantiopure diols. nih.govnih.gov
Reductive Pathways to this compound
Reductive methods offer a direct approach to this compound, primarily through the reduction of α-hydroxy ketones. The reduction of 2-hydroxyacetophenone (B1195853) is a common strategy. nih.gov This transformation can be accomplished using various chemical reducing agents, such as sodium borohydride (B1222165) or lithium aluminium hydride, which add a hydride to the carbonyl group. wikipedia.org Catalytic hydrogenation is another effective method. For instance, the hydrogenation of methyl benzoylformate using a ruthenium catalyst (Ru-MACHO) in methanol (B129727) has been shown to produce this compound. chemicalbook.com As with hydrolysis, these conventional methods typically yield racemic products unless chiral catalysts or reagents are utilized. wikipedia.orguwindsor.ca
Mechanistic Studies of Related Dehydration Reactions
Understanding the reverse reaction, the dehydration of this compound, provides insight into its chemical stability and potential reaction pathways. Mechanistic studies have explored this process. For example, a mild, redox-neutral photocatalytic dehydration of aryl-1,2-ethanediols to form methyl ketones has been reported. uni-regensburg.de The proposed mechanism involves a photocatalyst, Eosin Y, which upon irradiation, initiates a product-forming cycle. This cycle features a key benzylic hydrogen atom abstraction followed by a 1,2-spin center shift. The resulting carbonyl radical is then reduced to its enolate form and subsequently protonated to yield the ketone product. uni-regensburg.de
In biological systems, the dehydration of 1,2-diols can be catalyzed by radical S-adenosyl-l-methionine (SAM) enzymes. Studies on the enzyme AprD4, which catalyzes the dehydration of paromamine, suggest a mechanism involving the formation of a ketyl radical intermediate followed by the direct elimination of a hydroxyl group. nih.gov These studies highlight the complex radical-mediated pathways that can lead to the elimination of water from 1,2-diol structures.
Biocatalytic and Enzymatic Approaches for this compound Production
Biocatalysis has emerged as a powerful and sustainable alternative for producing enantiomerically pure this compound. These methods leverage the high stereoselectivity of enzymes to control the configuration of the chiral centers.
Enantioselective Bioreduction Using Carbonyl Reductases (e.g., BDHA, GoSCR, CMCR)
The asymmetric reduction of prochiral ketones like 2-hydroxyacetophenone is a highly effective biocatalytic strategy. Carbonyl reductases (KREDs) are widely used for this purpose, offering access to both (R)- and (S)-enantiomers of this compound with high optical purity. nih.gov
Candida magnolia Carbonyl Reductase (CMCR): This enzyme, belonging to the short-chain dehydrogenase family, demonstrates excellent reactivity and stereoselectivity in reducing α-hydroxy ketones to produce (S)-1-phenyl-1,2-ethanediol. nih.gov It effectively catalyzes the reduction of various substituted α-hydroxy acetophenones, yielding products with up to 99% enantiomeric excess (ee). nih.govnih.gov
Bacillus subtilis 2,3-Butanediol Dehydrogenase (BDHA): BDHA has been identified as an effective carbonyl reductase for converting 2-hydroxyacetophenone into (R)-1-phenyl-1,2-ethanediol with excellent stereoselectivity (>99% ee). nih.gov
Gluconobacter oxydans Polyol Dehydrogenase (GoSCR): As an enantiocomplementary enzyme to BDHA, GoSCR catalyzes the reduction of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol, also with outstanding selectivity (>99% ee). nih.gov
These enzymatic reductions are dependent on cofactors, typically NADPH or NADH. nih.govmtak.hu To make the process economically viable, cofactor regeneration systems are often coupled with the primary reaction. Glucose dehydrogenase (GDH) is frequently used to regenerate the required cofactor by oxidizing a sacrificial substrate like glucose. nih.govnih.gov
| Enzyme | Source Organism | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| CMCR | Candida magnolia | α-Hydroxy Acetophenone | (S)-PED | >99% | >99% conversion | nih.gov |
| BDHA | Bacillus subtilis | 2-Hydroxyacetophenone | (R)-PED | >99% | >99% conversion | nih.gov |
| GoSCR | Gluconobacter oxydans | 2-Hydroxyacetophenone | (S)-PED | >99% | >99% conversion | nih.gov |
| CprCR | Candida parapsilosis | 2-Hydroxyacetophenone | (R)-PED | 93.6% | 86.4% yield | researchgate.netnih.gov |
Whole-Cell Biotransformations for Chiral this compound
Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. plos.org Recombinant Escherichia coli is a common host for overexpressing the desired enzymes.
Several whole-cell systems have been developed for producing this compound:
Recombinant E. coli with Reductases: Systems co-expressing a carbonyl reductase (like CMCR, BDHA, or GoSCR) and a glucose dehydrogenase (GDH) have proven highly efficient. nih.govnih.gov For example, lyophilized E. coli cells co-expressing CMCR and GDH converted 2-hydroxyacetophenone at a high concentration (1.0 M) to (S)-1-phenyl-1,2-ethanediol with a 90% yield and 99% ee, without the need for external cofactor addition. nih.govnih.gov Similarly, systems co-expressing BDHA/GDH or GoSCR/GDH achieved over 99% yield for (R)- and (S)-1-phenyl-1,2-ethanediol, respectively, at a substrate concentration of 400 mM. nih.gov
Multi-Enzyme Coupled Systems: An innovative approach involves a three-enzyme system in E. coli to produce (S)-1-phenyl-1,2-ethanediol. This system uses (S)-carbonyl reductase II, a mutated glucose dehydrogenase capable of using xylose, and an endo-β-1,4-xylanase. This allows the use of xylan (B1165943), an abundant natural polymer, as the co-substrate for cofactor regeneration, achieving a 98.3% yield and 100% optical purity. nih.govresearchgate.net
Enantioconvergent Hydrolysis with Epoxide Hydrolases (EHs): Whole cells can also be used for the enantioconvergent hydrolysis of racemic styrene oxide. This strategy employs two different epoxide hydrolases with complementary stereoselectivities. One enzyme hydrolyzes the (S)-epoxide and the other hydrolyzes the (R)-epoxide, both leading to the formation of a single desired enantiomer of the diol. For instance, combining the EHs from Solanum tuberosum (potato) and an evolved Agrobacterium radiobacter allowed for the conversion of racemic styrene oxide into (R)-1-phenyl-1,2-ethanediol with a 100% yield and 98% ee. nih.gov A similar approach using EHs from Caulobacter crescentus and the marine fish Mugil cephalus yielded (R)-phenyl-1,2-ethanediol with 90% ee and 94% yield. nih.govsigmaaldrich.com
| Biocatalyst (Host) | Key Enzymes Expressed | Substrate | Product Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| E. coli (whole cell) | CMCR and GDH | α-Hydroxy Acetophenone (1.0 M) | (S)-PED | 90% | 99% | nih.govnih.gov |
| E. coli (whole cell) | BDHA and GDH | 2-Hydroxyacetophenone (400 mM) | (R)-PED | >99% | >99% | nih.gov |
| E. coli (whole cell) | GoSCR and GDH | 2-Hydroxyacetophenone (400 mM) | (S)-PED | >99% | >99% | nih.gov |
| E. coli (whole cell) | (S)-carbonyl reductase II, A258F GDH, endo-β-1,4-xylanase 2 | 2-Hydroxyacetophenone (6 g/L) + Xylan | (S)-PED | 98.3% | 100% | nih.gov |
| Two-enzyme system (purified) | EHs from S. tuberosum and A. radiobacter | Racemic Styrene Oxide (5 mM) | (R)-PED | 100% | 98% | nih.gov |
| Two-enzyme system (recombinant) | EHs from C. crescentus and M. cephalus | Racemic Styrene Oxide (50 mM) | (R)-PED | 94% | 90% | nih.gov |
Kinetic Resolution of Racemic this compound Mixtures
Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture, leveraging the differential reaction rates of enantiomers with a chiral catalyst or reagent. In the context of this compound, microbial whole-cell catalysis has proven to be an effective approach.
A notable example involves the use of the novel bacterial strain Kurthia gibsonii SC0312 for the asymmetric oxidation of racemic PED. This biocatalyst selectively oxidizes one enantiomer, allowing for the isolation of the other in high enantiomeric purity. The process yields (S)-1-phenyl-1,2-ethanediol with a significant optical purity and yield. The effectiveness of this kinetic resolution is influenced by various reaction parameters, including pH, temperature, and cell concentration. Research has indicated that the catalytic activity of Kurthia gibsonii SC0312 is robust across a pH range of 5.5 to 8.5 and temperatures from 25°C to 45°C. The oxidation product, 2-hydroxyacetophenone, has been identified as an inhibitor of the catalytic activity. Interestingly, the presence of certain metal ions, such as Cu²⁺, has been shown to enhance the catalytic activity of the cells. Furthermore, the addition of acetone (B3395972) as a co-solvent can improve the optical purity of the resulting (S)-PED. nih.govoup.com
| Biocatalyst | Substrate | Product | Yield | Optical Purity (e.e.) | Key Findings |
| Kurthia gibsonii SC0312 | Racemic this compound | (S)-1-phenyl-1,2-ethanediol | 41% | 94% | - Selective oxidation of the (R)-enantiomer. - Product inhibition by 2-hydroxyacetophenone. - Catalytic activity enhanced by Cu²⁺. - Optical purity improved with acetone as a co-solvent. |
Stereoinversion Mechanisms for this compound Enantiomers
Stereoinversion provides a more efficient route to a single desired enantiomer from a racemic mixture by converting the unwanted enantiomer into the desired one, theoretically enabling a 100% yield. This is often achieved through a sequence of oxidation and reduction reactions.
Another innovative approach to achieving a single enantiomer is through an enantioconvergent process. By combining two distinct epoxide hydrolases, one from Solanum tuberosum and an evolved variant from Agrobacterium radiobacter AD1, racemic styrene oxide can be converted into (R)-1-phenyl-1,2-ethanediol. This dual-enzyme system effectively channels both enantiomers of the starting material to a single, stereospecific product, achieving a high enantiomeric excess and a quantitative yield. sigmaaldrich.com
| Biocatalyst/Enzyme System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Mechanism |
| Candida albicans CCT 0776 | Racemic 1-(4-substitutedphenyl)-1,2-ethanediols | (S)-1-(4-substitutedphenyl)-1,2-ethanediols | 99% | - | Deracemization via oxidation of (R)-enantiomer followed by stereoselective reduction. |
| Solanum tuberosum and Agrobacterium radiobacter AD1 epoxide hydrolases | Racemic styrene oxide | (R)-1-phenyl-1,2-ethanediol | 98% | 100% | Enantioconvergent hydrolysis of both epoxide enantiomers to a single diol enantiomer. |
Strategies for Cofactor Regeneration in this compound Biocatalysis
Many biocatalytic redox reactions, such as the synthesis of chiral alcohols, rely on expensive nicotinamide (B372718) cofactors like NADPH and NADH. The stoichiometric use of these cofactors is economically prohibitive, making in-situ regeneration a critical aspect of process viability.
In the synthesis of (S)-1-phenyl-1,2-ethanediol via the reduction of 2-hydroxyacetophenone, (S)-carbonyl reductase II from Candida parapsilosis utilizes NADPH as the hydride source. To regenerate the consumed NADPH, a coupled-enzyme system can be employed. Glucose dehydrogenase is an effective partner enzyme that can oxidize a co-substrate, such as a pentose (B10789219) sugar like xylose, to concomitantly reduce NADP⁺ back to NADPH. This substrate-coupled approach ensures a continuous supply of the reduced cofactor for the primary reaction.
To further streamline this process, multi-enzyme systems can be constructed within a single host organism. For instance, recombinant Escherichia coli has been engineered to co-express (S)-carbonyl reductase II, a mutated glucose dehydrogenase (to enhance its activity with xylose), and endo-β-1,4-xylanase 2. This whole-cell biocatalyst can convert 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol with high optical purity and yield, using xylan as an inexpensive co-substrate. The xylanase breaks down xylan into xylose, which is then oxidized by the glucose dehydrogenase to regenerate NADPH.
| Primary Enzyme | Cofactor | Regeneration Enzyme | Co-substrate | Product | Key Strategy |
| (S)-carbonyl reductase II (Candida parapsilosis) | NADPH | Glucose dehydrogenase | Xylose | (S)-1-phenyl-1,2-ethanediol | Substrate-coupled regeneration using a pentose sugar. |
| (S)-carbonyl reductase II, Glucose dehydrogenase, endo-β-1,4-xylanase 2 (in recombinant E. coli) | NADPH | Glucose dehydrogenase | Xylan | (S)-1-phenyl-1,2-ethanediol | Whole-cell biocatalyst with a multi-enzyme system for cofactor regeneration from a polysaccharide. |
Stereochemical Aspects and Chiral Properties of 1 Phenyl 1,2 Ethanediol
Enantiomeric Purity and Control in Synthesis
Achieving high enantiomeric purity is paramount in the synthesis of chiral compounds for applications in pharmaceuticals and agrochemicals. For 1-phenyl-1,2-ethanediol, various strategies have been developed, with a significant focus on biocatalytic methods that offer high selectivity under mild conditions.
The primary routes to enantiomerically pure PED include the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic mixture of the diol.
Asymmetric Reduction: The asymmetric reduction of 2-hydroxyacetophenone (B1195853) (HAP) is a direct and efficient method to produce enantiomerically pure (R)- or (S)-PED. researchgate.netnih.gov This transformation is often accomplished using whole-cell biocatalysts or isolated enzymes, such as carbonyl reductases and alcohol dehydrogenases, which exhibit high stereoselectivity. nih.govmdpi.com
For instance, a (2R,3R)-butanediol dehydrogenase (KgBDH) from Kurthia gibsonii SC0312 has been identified for its high enantioselectivity in producing (R)-1-phenyl-1,2-ethanediol from the reduction of 2-hydroxyacetophenone. researchgate.net Recombinant E. coli cells co-expressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH) for cofactor regeneration have been used to synthesize (S)-1-phenyl-1,2-ethanediol with a 90% yield and 99% enantiomeric excess (ee). nih.gov This whole-cell system operates efficiently without the need for external cofactor addition. nih.gov
Kinetic Resolution: Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted and thus enantiomerically enriched. In the context of PED, this is commonly achieved through enantioselective oxidation. The newly isolated strain Kurthia gibsonii SC0312 has demonstrated the ability to selectively oxidize racemic PED to yield (S)-PED with 41% yield and 94% optical purity. nih.gov Similarly, glycerol (B35011) dehydrogenase (GDH) can be used for the kinetic resolution of racemic PED, achieving an enantiomeric excess of over 99% for the remaining (S)-enantiomer at 50% conversion. nih.gov
Another approach involves the enantioselective hydrolysis of dicarboxyesters of PED. Recombinant Escherichia coli overexpressing a Bacillus subtilis esterase (BsE) can hydrolyze PED diacetate to produce (S)-PED with 96% ee at 49% conversion. researchgate.net
The table below summarizes various biocatalytic strategies for producing enantiopure this compound.
| Method | Biocatalyst | Precursor | Product | Yield | Enantiomeric Excess (ee) |
| Asymmetric Reduction | Recombinant E. coli (co-expressing CMCR and GDH) | 2-Hydroxyacetophenone | (S)-PED | 90% | 99% |
| Asymmetric Reduction | Kurthia gibsonii SC0312 (whole cells) | 2-Hydroxyacetophenone | (R)-PED | 80% | >99% |
| Kinetic Resolution (Oxidation) | Kurthia gibsonii SC0312 (whole cells) | Racemic PED | (S)-PED | 41% | 94% |
| Kinetic Resolution (Oxidation) | Glycerol Dehydrogenase (GDH) | Racemic PED | (S)-PED | ~50% | >99% |
| Kinetic Resolution (Hydrolysis) | Recombinant E. coli (expressing BsE) | PED Diacetate | (S)-PED | 49% | 96% |
Stereoselective Functionalization and Chiral Pool Applications of the Compound
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.org Enantiopure this compound is a valuable member of this chiral pool, serving as a versatile building block for a variety of chemical products. wikipedia.org Its pre-existing, well-defined stereochemistry can be transferred to new molecules, simplifying complex syntheses and ensuring stereochemical control.
One of the key applications of enantiopure PED is in the preparation of pharmaceuticals. For example, (R)-1-phenyl-1,2-ethanediol is an important synthon for the synthesis of β-adrenergic blocking agents. researchgate.net It is also used as an intermediate for creating enantiopure substituted 1,4-Dioxanes. The diol's structure is also foundational in the synthesis of certain chiral biphosphines, which are used as ligands in asymmetric catalysis, and in the production of liquid crystals.
Stereoselective functionalization of this compound allows for the creation of more complex chiral structures. The existing hydroxyl groups can be selectively modified or used to direct subsequent reactions. For example, biocatalytic redox processes can be employed to selectively oxidize one of the hydroxyl groups in vicinal diols to form α-hydroxy ketones, which are themselves valuable chiral intermediates. nih.gov These α-hydroxy ketones are found in various pharmaceuticals, including antidepressants and antitumor antibiotics, and serve as building blocks for amino alcohols and other diols. nih.govsemanticscholar.org The enzymatic systems, such as those involving alcohol dehydrogenases, can distinguish between the primary and secondary alcohols of the diol, or between the two enantiotopic hydroxyl groups, enabling highly selective transformations. researchgate.netresearchgate.net This controlled functionalization preserves and transfers the initial chirality of the PED molecule to the final product.
Mechanistic Elucidation of Stereoselectivity in Biocatalytic Systems Towards this compound
The high degree of stereoselectivity observed in the biocatalytic synthesis of this compound is a direct result of the intricate three-dimensional structure of enzyme active sites. mdpi.com Enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases create a chiral environment that preferentially binds the substrate in a specific orientation, leading to the formation of a single stereoisomer. mdpi.comnih.gov
The mechanism of these redox enzymes relies on a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or its phosphorylated form (NADP⁺/NADPH), to facilitate hydride transfer. nih.gov In the asymmetric reduction of 2-hydroxyacetophenone, the enzyme's active site positions the ketone and the NADPH cofactor in such a way that the hydride is delivered to only one face of the carbonyl group. This precise positioning is governed by specific interactions (e.g., hydrogen bonding, hydrophobic interactions) between the substrate and the amino acid residues of the enzyme.
Product inhibition is another mechanistic factor that can limit the efficiency of these biotransformations. In the kinetic resolution of racemic PED via oxidation, the product 2-hydroxyacetophenone (HAP) can act as a potent inhibitor of the dehydrogenase enzyme. researchgate.netnih.gov Furthermore, HAP can react chemically with the NAD⁺ cofactor, reducing its active concentration. nih.gov Understanding this inhibition mechanism has led to the development of strategies to mitigate its effects, such as continuous product extraction from the reaction mixture using techniques like membrane-based solvent extraction. researchgate.netnih.gov By removing the inhibitory product as it is formed, the enzyme's activity is maintained, allowing the reaction to proceed to higher conversions. nih.gov
Mechanistic Investigations of Reactions Involving 1 Phenyl 1,2 Ethanediol
Oxidative Transformations of 1-Phenyl-1,2-ethanediol
The oxidation of this compound can proceed through several pathways, leading to carbon-carbon bond cleavage or the formation of valuable chiral products like mandelic acid.
The carbon-carbon single bond in vicinal diols like this compound is susceptible to oxidative cleavage. This reaction provides a useful alternative to ozonolysis for breaking down molecules. libretexts.org
Periodic Acid (HIO₄) Cleavage: A common method for cleaving 1,2-diols is through the use of periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.org The reaction with periodic acid proceeds through the formation of a cyclic periodate ester intermediate. ucalgary.ca This intermediate then undergoes a rearrangement of electrons, which results in the cleavage of the C-C bond and the formation of two carbonyl compounds. ucalgary.cayoutube.com In the case of this compound, this cleavage yields benzaldehyde and formaldehyde.
Metalloporphyrin-Catalyzed Cleavage: The oxidative cleavage of this compound can also be achieved using metalloporphyrin complexes as catalysts, mimicking the action of cytochrome P-450 enzymes. For instance, a system using chloro(5,10,15,20-tetraphenylporphinato)chromium(III) (Cr(TPP)Cl) and the exogenous oxidant 4-cyano-N,N-dimethylaniline-N-oxide stoichiometrically produces benzaldehyde. acs.org This reaction serves as a model for the cholesterol side-chain cleavage catalyzed by cytochrome P-450scc. acs.org
Microorganisms provide a powerful tool for the enantioselective oxidation of this compound, leading to optically active products.
Kinetic Resolution and Deracemization:
Brevibacterium lutescens CCZU12-1: This bacterium can perform an enantioselective oxidation of racemic this compound to produce (R)-(-)-mandelic acid with an enantiomeric excess greater than 99.9%. researchgate.net The (S)-(+)-phenyl-1,2-ethanediol enantiomer remains unreacted. researchgate.netnih.gov
Candida parapsilosis: This yeast is capable of a deracemization process where racemic this compound is converted to (S)-PED with a high enantiomeric excess (99.3%) and yield (92%). nih.gov This stereoinversion process involves the oxidation of the (R)-enantiomer to an intermediate, which is then reduced to the (S)-enantiomer. researchgate.net
Candida albicans CCT 0776: Resting cells of this yeast can transform racemic 1-(4-substitutedphenyl)-1,2-ethanediols in a one-pot, two-step process. researchgate.net The (R)-stereoisomer is completely oxidized to the corresponding α-hydroxyacetophenone, which is then fully reduced to produce the (S)-1-(4-substitutedphenyl)-1,2-ethanediol with high enantiomeric excess (99% ee) and in good yields (60-85%). researchgate.net
Conversion to Mandelic Acid:
Bordetella parapertussis KPPA 20005: This bacterium was identified as a highly effective strain for converting racemic this compound into optically active (R)-mandelic acid. oup.comtandfonline.com The process yields (R)-mandelic acid with 95% enantiomeric excess. researchgate.netoup.comtandfonline.com Byproducts such as benzoylformic acid and benzoic acid can also be formed, but their production can be suppressed by the addition of ethanol to the culture. oup.comtandfonline.com
| Microorganism | Reaction Type | Primary Product | Enantiomeric Excess (ee) | Key Findings |
|---|---|---|---|---|
| Bordetella parapertussis KPPA 20005 | Enantioselective Oxidation | (R)-Mandelic Acid | 95% | Converts racemic diol to (R)-mandelic acid; byproduct formation is inhibited by ethanol. oup.comtandfonline.com |
| Brevibacterium lutescens CCZU12-1 | Kinetic Resolution | (R)-(-)-Mandelic Acid | >99.9% | Oxidizes the (R)-enantiomer, leaving (S)-1-phenyl-1,2-ethanediol unreacted. researchgate.net |
| Candida parapsilosis | Deracemization | (S)-1-Phenyl-1,2-ethanediol | 99.3% | Converts racemic substrate to the (S)-enantiomer with high yield. nih.gov |
| Candida albicans CCT 0776 | Stereoinversion | (S)-1-Phenyl-1,2-ethanediol | 99% | Oxidizes the (R)-enantiomer to an intermediate, followed by reduction to the (S)-diol. researchgate.net |
Reductive Pathways and Bioreduction of this compound Precursors
The asymmetric reduction of prochiral ketones is a primary method for synthesizing optically active this compound.
The synthesis of this compound is commonly achieved through the reduction of its precursor, 2-hydroxyacetophenone (B1195853). Biocatalytic methods are particularly favored for this transformation due to their high stereoselectivity, allowing for the production of specific enantiomers ((R)- or (S)-1-phenyl-1,2-ethanediol). researchgate.netresearchgate.net These enzymatic reductions often employ whole-cell systems or purified enzymes, which can be engineered to improve efficiency and cofactor regeneration. nih.govtandfonline.com
A variety of carbonyl reductases from different microbial sources have been identified and utilized for the stereoselective synthesis of this compound from 2-hydroxyacetophenone.
Synthesis of (S)-1-Phenyl-1,2-ethanediol:
Candida magnolia Carbonyl Reductase (CMCR): This enzyme exhibits excellent reactivity and stereoselectivity, producing (S)-1-phenyl-1,2-ethanediol with 99% enantiomeric excess. nih.gov A whole-cell system co-expressing CMCR and glucose dehydrogenase (GDH) for cofactor regeneration allows for high substrate concentrations (1.0 M) and achieves a 90% yield of the (S)-enantiomer. nih.gov
Candida parapsilosis Carbonyl Reductase (SCR): Several carbonyl reductases from C. parapsilosis (SCR1, SCR2, SCR3) catalyze the anti-Prelog reduction of 2-hydroxyacetophenone to produce optically pure (S)-1-phenyl-1,2-ethanediol (>99% ee). researchgate.net These enzymes typically show a preference for NADPH as a cofactor. researchgate.net
Synthesis of (R)-1-Phenyl-1,2-ethanediol:
| Enzyme Source | Enzyme/System | Product Enantiomer | Yield | Enantiomeric Excess (ee) | Cofactor System |
|---|---|---|---|---|---|
| Candida magnolia | CMCR/GDH whole cell | (S) | 90% | 99% | Internal GDH for NADP⁺ regeneration. nih.gov |
| Candida parapsilosis | SCR1, SCR2, SCR3 | (S) | N/A | >99% | Prefers NADPH. researchgate.netresearchgate.net |
| Candida parapsilosis | CprCR (recombinant E. coli) | (R) | 92.6% | 95.5% | Isopropanol for cofactor regeneration. tandfonline.com |
| Candida parapsilosis | mRCR (codon-optimized) | (R) | 86.4% (molar conversion) | 93.6% | N/A. nih.gov |
Deoxydehydration (DODH) of Vicinal Diols, including this compound
The general mechanism for DODH catalyzed by metal-dioxo compounds involves three key steps: royalsocietypublishing.orgresearchgate.net
Condensation: The diol condenses with a metal-oxo bond, forming a metal-diolate intermediate and releasing a molecule of water.
Reduction: The resulting metal-oxo-diolate is reduced by a sacrificial reductant (e.g., a phosphine or a secondary alcohol), generating a reduced metal diolate.
Olefin Extrusion: The reduced metal diolate undergoes olefin extrusion, which is often the rate-limiting step, to produce the alkene product and regenerate the active metal-oxo catalyst. royalsocietypublishing.orgresearchgate.net
This compound is frequently used as a model substrate to study the efficacy of various DODH catalyst systems. royalsocietypublishing.orgrsc.org
Catalytic Systems:
Rhenium Catalysts: Rhenium compounds like methyltrioxorhenium (MTO) and CpReO₃ (Cp = pentamethylcyclopentadienyl) are among the most widely used catalysts for DODH. royalsocietypublishing.orgnih.gov They can effectively convert this compound to styrene (B11656) in good to excellent yields using various reductants. royalsocietypublishing.orgresearchgate.net
Molybdenum Catalysts: Molybdenum(VI) complexes have also been developed as DODH catalysts. Acylpyrazolonate-dioxomolybdenum(VI) complexes can catalyze the DODH of this compound to styrene, albeit in modest yields (13%), using triphenylphosphine (PPh₃) as the reductant. royalsocietypublishing.org Other molybdenum complexes supported by salan ligands have achieved yields of up to 45-54% for the same transformation. rsc.org Under microwave irradiation, MoO₂(acac)₂ has been used to convert this compound to styrene in 40 minutes. researchgate.net Theoretical studies suggest the reaction mechanism with molybdenum catalysts energetically prefers a pathway where the catalyst is first reduced by the phosphine before condensing with the diol. rsc.org
Vanadium Catalysts: Vanadium-based catalysts are also active in DODH reactions. royalsocietypublishing.org Density functional theory (DFT) studies on the vanadium-catalyzed mechanism suggest a pathway involving spin-crossover processes. acs.org The proposed dominant mechanism includes condensation, reduction of the vanadium(V) diolate to a vanadium(III) diolate, C-O bond cleavage, and finally, concerted bond cleavage to release the olefin. acs.org
Acid-Catalyzed Reactions and Carbocation Intermediates involving Related Diols
In the presence of acid catalysts, this compound undergoes reactions that proceed through carbocation intermediates. Both Brønsted and Lewis acids can be used to initiate these transformations. The acid catalyst typically functions by protonating or coordinating to one of the hydroxyl groups, converting it into a good leaving group (water). This departure generates a carbocation, which can then undergo further reactions.
A notable example is the Lewis acid-promoted homodimerization of 1-phenylethane-1,2-diols to synthesize 2-phenylnaphthalenes. The proposed mechanism involves the coordination of the Lewis acid to the secondary benzylic hydroxy group. Subsequent elimination of this group generates a carbocation intermediate, which then participates in a cascade of events, including a [4+2] Diels-Alder reaction, to form the final naphthalene product.
Furthermore, Brønsted acids such as methanesulfonic acid have been shown to catalyze the polymerization of this compound. This reaction proceeds via a one-pot coupling process to produce organosoluble poly(phenylene vinylene), a fluorescent polymer. The formation of a carbocation intermediate following the acid-catalyzed dehydration of the diol is a key step in the polymerization process.
Advanced Structural Characterization and Intermolecular Interactions of 1 Phenyl 1,2 Ethanediol
Single Crystal X-ray Diffraction Analysis of 1-Phenyl-1,2-ethanediol
Single crystal X-ray diffraction provides the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis has revealed that the compound crystallizes in the triclinic P-1 space group. researchgate.net The crystallographic data, collected at a temperature of 293 K, provides detailed insights into the unit cell dimensions and the arrangement of molecules within it. researchgate.net
The asymmetric unit of the crystal structure is notably complex, containing four independent molecules of this compound. researchgate.net This indicates subtle differences in the conformation or environment of each of the four molecules that make up the fundamental repeating unit of the crystal lattice. The unit cell is defined by its lengths (a, b, c) and angles (α, β, γ), which quantify the geometry of this repeating block. researchgate.net A comprehensive summary of the crystallographic parameters is provided in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₁₀O₂ |
| Formula Weight | 138.16 g/mol |
| Temperature | 293 K |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0274(10) |
| b (Å) | 16.204(2) |
| c (Å) | 17.345(2) |
| α (°) | 117.584(14) |
| β (°) | 99.322(13) |
| γ (°) | 90.047(14) |
| Volume (ų) | 1476.1(4) |
| Z (molecules per unit cell) | 8 |
Elucidation of Hydrogen Bonding Networks (O-H…O, C-H…O)
The crystal structure of this compound is extensively stabilized by a network of intermolecular hydrogen bonds. researchgate.net These interactions are crucial in directing the molecular packing and forming a robust supramolecular assembly. The primary and secondary alcohol groups of the molecule are key participants in these networks, acting as both donors and acceptors of hydrogen bonds.
The most significant of these are the strong, classical O-H…O hydrogen bonds. In these interactions, the hydroxyl group of one molecule donates its hydrogen to an oxygen atom of an adjacent molecule, linking the four independent molecules within the asymmetric unit and propagating this network throughout the crystal.
| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| O1A—H1AA···O2D | 0.82 | 1.97 | 2.791(4) | 178.2 |
| O2A—H2AA···O1B | 0.82 | 1.97 | 2.775(4) | 168.4 |
| O1B—H1BA···O2C | 0.82 | 1.94 | 2.756(4) | 173.3 |
| O2B—H2BA···O1C | 0.82 | 2.02 | 2.812(4) | 161.7 |
| O1C—H1CA···O2B | 0.82 | 2.00 | 2.802(4) | 166.4 |
| O2C—H2CA···O1D | 0.82 | 1.93 | 2.748(4) | 172.9 |
| O1D—H1DA···O2A | 0.82 | 1.95 | 2.750(4) | 165.7 |
| O2D—H2DA···O1A | 0.82 | 1.95 | 2.757(4) | 169.1 |
| C7B—H7BA···O2D | 0.97 | 2.59 | 3.450(6) | 148.5 |
| C8D—H8DA···O1B | 0.97 | 2.58 | 3.468(6) | 152.0 |
Note: Data derived from Bikas et al. (2019). Symmetry codes have been omitted for clarity.
Analysis of C-H…π Interactions in Crystal Structures
Beyond classical hydrogen bonding, the crystal packing of this compound is further influenced by C-H…π interactions. researchgate.net This type of non-covalent bond involves a hydrogen atom attached to a carbon atom interacting with the electron-rich π system of the phenyl ring on an adjacent molecule.
| C—H···Cg | d(H···Cg) (Å) | d(C···Cg) (Å) | ∠(CHCg) (°) |
|---|---|---|---|
| C8A—H8AA···Cg4 | 2.88 | 3.784(5) | 155.0 |
| C4B—H4BA···Cg2 | 2.88 | 3.782(6) | 165.4 |
Note: Cg refers to the centroid of a phenyl ring. Data derived from Bikas et al. (2019). Symmetry codes have been omitted for clarity.
Conformational Studies via Spectroscopic Methods and DFT Calculations
While X-ray crystallography reveals the molecular conformation in the solid state, the molecule's flexibility in other phases is explored through spectroscopic and computational techniques. The conformational landscape of this compound is primarily defined by rotation around the C-C and C-O single bonds. Of particular interest is the torsion angle between the two hydroxyl groups (O-C-C-O dihedral angle), which leads to distinct rotational isomers (rotamers), chiefly the gauche and anti conformers.
Density Functional Theory (DFT) Calculations: DFT is a powerful computational tool used to predict the geometries and relative energies of different conformers. For simple diols like 1,2-ethanediol, studies have shown that gauche conformers are often more stable than anti conformers in the gas phase. askfilo.comwikipedia.org This preference is frequently attributed to the formation of a stabilizing intramolecular hydrogen bond between the two hydroxyl groups, an interaction that is only possible in the gauche orientation. askfilo.com For this compound, DFT calculations would be employed to determine if this preference holds, or how it is modulated by the steric bulk and electronic effects of the phenyl substituent. Such calculations would yield the optimized geometries, relative energies, and rotational barriers between the different stable conformers.
Spectroscopic Methods: Experimental evidence for the conformational preferences in solution is obtained primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Shifts and Coupling Constants: The specific chemical shifts of the protons and the scalar coupling constants (³J-values) between vicinal protons are sensitive to the dihedral angles between them. By analyzing these parameters, information about the time-averaged conformation of the molecule in solution can be deduced.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. uchicago.edu This method would be invaluable for distinguishing between different rotamers of this compound. For instance, a NOESY experiment could detect through-space correlations between protons on the phenyl ring and protons on the ethanediol backbone, providing direct evidence for specific folded or extended conformations.
Infrared (IR) spectroscopy can also provide insight. The O-H stretching frequency is sensitive to hydrogen bonding. A broad, red-shifted band can indicate the presence of intramolecular hydrogen bonding, suggesting a preference for the gauche conformer in non-polar solvents. youtube.com The combination of high-level DFT calculations and detailed NMR analysis provides a comprehensive picture of the conformational dynamics of this compound in solution.
Specialized Analytical Techniques for 1 Phenyl 1,2 Ethanediol Research
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Phenyl-1,2-ethanediol. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
In ¹H NMR, the protons of the phenyl group typically appear as a multiplet in the aromatic region. The protons of the ethanediol backbone give rise to distinct signals. The methine proton (-CH(OH)-) and the methylene protons (-CH₂OH) show characteristic chemical shifts and coupling patterns that are crucial for confirming the structure.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbons of the phenyl ring, the methine carbon, and the methylene carbon all resonate at distinct frequencies, confirming the connectivity of the molecule.
¹³C NMR Spectral Data for this compound in CDCl₃ researchgate.net
| Carbon Atom | Chemical Shift (δ) in ppm |
| C8 (-CH₂OH) | 67.95/68.04 |
| C7 (-CH(OH)-) | 74.7 |
| C4 & C6 (Aromatic) | 126.07 |
| C1, C2, & C3 (Aromatic) | 127.9 & 128.5 |
| C5 (Aromatic - ipso) | 140.5 |
This interactive table provides the reported ¹³C NMR chemical shifts for this compound in a deuterated chloroform solvent.
Fourier-Transform Infrared (FT-IR) Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The infrared spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its chemical bonds.
A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The presence of both a primary and a secondary alcohol contributes to this feature. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretching vibrations of the alcohol groups give rise to strong bands in the 1000-1200 cm⁻¹ region. Additionally, characteristic peaks corresponding to the phenyl group, such as C=C stretching vibrations, are observed in the 1450-1600 cm⁻¹ range.
X-ray Diffraction (XRD) for Structural Confirmation
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of this compound, particularly for determining its enantiomeric purity and for monitoring the progress of reactions in which it is a product.
Chiral HPLC, utilizing a chiral stationary phase (CSP), is the method of choice for separating the (R)- and (S)-enantiomers of this compound. The differential interaction of the enantiomers with the CSP allows for their separation and subsequent quantification, which is essential for calculating the enantiomeric excess (ee). This is particularly critical in asymmetric synthesis and biocatalytic resolutions where the goal is to produce a single enantiomer. For instance, in the biocatalytic reduction of α-hydroxy acetophenone to (S)-1-phenyl-1,2-ethanediol, HPLC analysis is used to monitor the reaction and determine the final enantiomeric excess of the product. nih.gov
Furthermore, reversed-phase HPLC can be used to monitor the progress of a reaction by separating the reactant (e.g., a ketone precursor) from the this compound product over time. This allows for the determination of reaction kinetics and conversion rates.
Illustrative Chiral HPLC Conditions for 1-Aryl-1,2-ethanediols nih.gov
| Parameter | Condition |
| Column | Chiralcel OD-H |
| Mobile Phase | n-hexane/2-propanol mixtures (e.g., 95:5 or 97:3) |
| Flow Rate | Typically 0.8 to 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 230 nm |
This interactive table outlines typical conditions for the chiral HPLC separation of 1-aryl-1,2-ethanediols, including this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the identification and quantification of this compound, often in complex mixtures. The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, leading to structural identification.
In the mass spectrum of this compound, a molecular ion peak may be observed, though it can be of low intensity. The fragmentation pattern is key to its identification. Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The resulting fragment ions provide a characteristic fingerprint for the molecule.
In-line Process Monitoring using Raman Spectroscopy in Biocatalysis
In-line Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time, non-invasive monitoring of chemical and biochemical reactions. By inserting a Raman probe directly into a reactor, it is possible to acquire spectra continuously, providing information on the concentration of reactants, intermediates, and products as the reaction progresses.
While in-line Raman spectroscopy has been successfully applied to monitor various biocatalytic processes, specific studies detailing its use for the real-time monitoring of this compound production were not identified in the surveyed literature. In principle, this technique could be highly beneficial for optimizing the biocatalytic synthesis of this compound by providing real-time data on substrate consumption and product formation, enabling better process control and efficiency.
Computational Chemistry and Theoretical Modeling of 1 Phenyl 1,2 Ethanediol
Ab Initio Molecular Orbital Analysis
Ab initio molecular orbital methods are "first-principles" calculations based entirely on quantum mechanics without the inclusion of experimental data. dtic.milsmu.edu These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure, molecular orbitals, and energy. smu.edu A complete ab initio calculation is defined by the choice of theoretical method and the basis set used to describe the atomic orbitals. dtic.mil
While specific ab initio molecular orbital analyses for 1-phenyl-1,2-ethanediol have not been detailed in the surveyed literature, this methodology would be instrumental in understanding its fundamental electronic properties. Such an analysis would typically involve:
Geometry Optimization: Determining the lowest energy structure of the molecule.
Molecular Orbital Calculation: Calculating the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com
Electron Density Distribution: Mapping the distribution of electrons within the molecule to understand bonding and polarity.
These calculations provide a rigorous, purely theoretical description of the molecule's behavior at the quantum level. wayne.edu
Table 2: Representative Data from a Hypothetical Ab Initio Analysis of this compound
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; region of nucleophilic reactivity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; region of electrophilic reactivity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and chemical stability. A larger gap suggests higher stability. |
Theoretical Studies on Catalytic Mechanisms
Theoretical studies are crucial for elucidating the detailed mechanisms of catalytic reactions at the molecular level. For this compound, computational modeling has been applied to understand its catalytic cleavage.
A study on the oxidative cleavage of this compound used as a biomass model molecule investigated the reaction over a copper-supported off-Al H-Beta zeolite catalyst. researchgate.net The research highlighted a synergistic role between Brønsted and Lewis acid sites on the catalyst in promoting the oxidative cleavage of the diol. researchgate.net The addition of copper (Cu) species to the zeolite was found to modulate the acidity and the number of acid sites, which effectively enhanced the catalyst's ability to break the C-C bond in the diol. researchgate.net In a related system, the apparent activation energy for the reaction was determined to be 81.438 kJ/mol. researchgate.net These theoretical insights help explain how the catalyst's properties can be tuned to improve reaction efficiency and selectivity for desired products like benzaldehyde. researchgate.net
Prediction of Molecular Charge Topography and Electrostatic Potentials
The molecular charge topography and electrostatic potential (MEP) are critical descriptors of a molecule's reactivity. The MEP is a visual representation of the total electrostatic potential on the surface of a molecule, indicating how a positive test charge would interact with it.
DFT calculations are commonly used to compute the MEP, which helps in identifying the electron-rich and electron-poor regions of a molecule. ajchem-a.com
Electron-rich regions (negative potential, typically colored red or yellow) are susceptible to electrophilic attack.
Electron-poor regions (positive potential, typically colored blue) are prone to nucleophilic attack.
Although specific MEP maps for this compound were not found in the searched literature, this technique is widely applied to similar organic molecules. For example, in the analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP surface showed that the nitrogen atoms of the oxadiazole ring were the most electron-rich sites, indicating them as the likely points for electrophilic attack. ajchem-a.com Applying this method to this compound would allow for the prediction of its reactive sites. The oxygen atoms of the hydroxyl groups would be expected to be regions of high negative potential, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the hydroxyl groups would conversely show positive potential. This information is invaluable for understanding intermolecular interactions and predicting reaction pathways.
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₈H₁₀O₂ |
| 1-phenyl-2,2,2-trifluoroethanol | C₈H₇F₃O |
| 1,4-dioxane | C₄H₈O₂ |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | C₁₄H₉FN₂O |
| Benzaldehyde | C₇H₆O |
| Benzaldehyde dimethyl acetal | C₉H₁₂O₂ |
| Benzyl alcohol | C₇H₈O |
| Copper | Cu |
Applications of 1 Phenyl 1,2 Ethanediol in Advanced Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Organic Synthesis
Optically pure 1-phenyl-1,2-ethanediol (PED) is a crucial chiral building block in asymmetric synthesis. researchgate.netnih.gov Its two hydroxyl groups offer multiple sites for chemical modification, allowing for the construction of complex stereospecific molecules. Both the (R)- and (S)-enantiomers are utilized as starting materials for a wide range of products. For instance, (S)-PED is a precursor for the synthesis of chiral biphosphines, which are employed as ligands in catalysts for asymmetric reactions. Furthermore, it can act as a chiral initiator in stereoselective polymerization processes. The compound's versatility makes it a key intermediate in the production of fine chemicals, including pharmaceuticals and agrochemicals. nih.gov
The synthesis of enantiomerically pure PED can be achieved through various methods, including the asymmetric reduction of α-hydroxy acetophenone using carbonyl reductase enzymes. nih.gov This biocatalytic approach is favored for its high stereoselectivity, often yielding the product with over 99% enantiomeric excess (ee). nih.gov
Table 1: Examples of Applications of this compound as a Chiral Building Block
| Application Area | Enantiomer | Specific Use |
|---|---|---|
| Pharmaceuticals | (R)-PED | Precursor for β-adrenergic blocking agents, (R)-norfluoxetine, and (R)-fluoxetine researchgate.netnih.gov |
| Agrochemicals | (S)-PED | Intermediate for various chiral agrochemicals nih.gov |
| Materials Science | (S)-PED | Component in the synthesis of liquid crystal display materials researchgate.net |
Intermediate for Enantiopure Substituted 1,4-Dioxanes
This compound is a key intermediate in the synthesis of enantiopure substituted 1,4-dioxanes. These heterocyclic compounds are significant structural motifs in many pharmaceutical compounds. The synthesis is often achieved through a Michael-initiated ring-closure (MIRC) reaction. nih.gov In this one-pot procedure, enantiopure 1,2-diols like this compound react with vinyl selenones in the presence of a base. This method provides good to excellent yields of the desired substituted 1,4-dioxane, preserving the stereochemical integrity of the starting diol. nih.gov
Precursor for Chiral Phosphine Ligands in Asymmetric Hydrogenation
The utility of this compound extends to the field of asymmetric catalysis, where it serves as a precursor for the synthesis of chiral phosphine ligands. These ligands are critical components of transition metal catalysts, particularly those used in asymmetric hydrogenation reactions. rsc.orgnih.gov Asymmetric hydrogenation is a powerful technique for producing enantiomerically pure compounds, and the chirality of the phosphine ligand is often the determining factor for the stereochemical outcome of the reaction. The rigid backbone and specific stereochemistry derived from this compound can impart high efficiency and enantioselectivity to the catalyst. nih.gov
Utility in Pharmaceutical Synthesis (e.g., β-adrenergic blocking agents, norfluoxetine, fluoxetine)
The enantiomers of this compound are valuable synthons in the pharmaceutical industry. Specifically, (R)-1-phenyl-1,2-ethanediol is a key intermediate for the preparation of β-adrenergic blocking agents, a class of drugs used to manage cardiovascular conditions such as hypertension. researchgate.netnih.gov
Furthermore, (R)-PED is an important synthon for the synthesis of the antidepressant medications (R)-norfluoxetine and (R)-fluoxetine. nih.govnih.gov Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and other psychiatric disorders. chemicalbook.com The synthesis of the specific (R)-enantiomer is crucial as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles. nih.gov
Table 2: Pharmaceutical Intermediates Synthesized from (R)-1-Phenyl-1,2-ethanediol
| Pharmaceutical Class | Specific Drug/Precursor | Reference |
|---|---|---|
| β-Adrenergic Blocking Agents | Various | researchgate.netnih.gov |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | (R)-Norfluoxetine | nih.gov |
Integration into Liquid Crystal Display Materials
(S)-Phenyl-1,2-ethanediol is an important chiral building block used in the synthesis of materials for liquid crystal displays (LCDs). researchgate.net Chiral dopants are often added to nematic liquid crystals to induce a helical twist, leading to the formation of twisted nematic or super-twisted nematic phases, which are fundamental to the operation of many LCD technologies. The specific stereochemistry and rigid structure of molecules derived from (S)-PED can influence the pitch of the helical structure and other critical properties of the liquid crystal mixture, thereby affecting the performance of the display, such as its contrast ratio and response time.
Substrate for Epoxide Hydrolase Activity Investigations
While this compound is the product of the hydrolysis of styrene (B11656) oxide by epoxide hydrolase enzymes, the racemic diol itself is used as a substrate in related biocatalytic studies, particularly for kinetic resolution. researchgate.netnih.gov For example, racemic this compound can be a substrate for other enzymes like glycerol (B35011) dehydrogenase in enantioselective oxidation reactions. researchgate.netnih.gov In these investigations, one enantiomer of the diol is selectively oxidized to the corresponding α-hydroxy ketone, 2-hydroxyacetophenone (B1195853), leaving the other enantiomer of the diol in high enantiomeric purity. researchgate.netnih.gov Such studies are crucial for developing efficient biocatalytic methods to produce enantiopure diols and for understanding enzyme stereoselectivity. Although not a direct substrate for epoxide hydrolase, its role in these enzymatic resolution studies is a key aspect of its utility in biocatalysis research.
Significance in Biomass Conversion Research
The significance of this compound in biomass conversion research is primarily as a target molecule for sustainable synthesis. Renewable glycols, such as those that can be derived from biomass through fermentation or hydrogenolysis, are of great interest as starting materials for chemical conversions. mdpi.com Research in this area focuses on developing biocatalytic or chemocatalytic routes from biomass-derived feedstocks to valuable chiral building blocks like this compound. The goal is to replace petroleum-based synthetic routes with more environmentally benign processes. Therefore, while not a direct component of biomass conversion processes, this compound serves as a key benchmark and target product in the development of a bio-based chemical industry.
Future Research Trajectories and Emerging Opportunities for 1 Phenyl 1,2 Ethanediol
Development of Novel Catalytic Systems for Stereoselective Transformations
The synthesis of specific stereoisomers of 1,2-diols is a significant challenge that necessitates the development of highly selective catalytic systems. researchgate.net Research in this area is moving beyond traditional methods, which often rely on expensive or toxic metal catalysts, towards more sophisticated and efficient alternatives. researchgate.net
One promising avenue is the use of organometallic complexes to catalyze the asymmetric hydrogenation of precursor molecules like α-hydroxy acetophenone, yielding optically active 1-phenyl-1,2-ethanediol. nih.gov Another innovative approach involves phenanthroline-catalyzed stereoselective reactions, which have shown success in creating challenging 1,2-cis glycosidic linkages in other molecules and could be adapted for diol synthesis. nih.gov These catalyst systems operate under mild conditions and can provide high yields and excellent anomeric selectivities. nih.gov Furthermore, the application of two-phase catalytic systems, potentially incorporating ionic liquids, presents another strategy for achieving the enantioselective separation of racemic mixtures of related alcohols, a technique that could be optimized for this compound production. mdpi.com
Advancements in Biocatalysis and Biotransformation Integration into Continuous Processes
Biocatalysis offers a powerful, environmentally friendly alternative to conventional chemical synthesis. mdpi.com A significant advancement is the integration of biotransformation processes into continuous flow systems, which can overcome limitations such as product inhibition. For the enzymatic resolution of racemic this compound, the oxidation product, 2-hydroxyacetophenone (B1195853), can strongly inhibit the dehydrogenase enzyme. researchgate.net A continuous extraction method using a microporous hydrophobic hollow fiber membrane has been developed to remove the inhibitory product as it is formed, thereby increasing the relative activity of the enzyme and allowing the reaction to proceed to high conversion rates. researchgate.net
Immobilization of whole-cell biocatalysts is another key strategy for making these processes more robust and suitable for industrial application. frontiersin.org By immobilizing recombinant Escherichia coli cells engineered for the enantioselective biosynthesis of (R)-1-phenyl-1,2-ethanediol, researchers have created systems with enhanced operational stability, making them reusable for multiple cycles. frontiersin.org Furthermore, the development of one-pot cascade biotransformations, sometimes in aqueous-organic biphasic systems, allows for multi-step syntheses to be carried out in a single reactor, improving efficiency and reducing waste. biorxiv.orgacs.org
Optimization Strategies for Enhanced Bioproduction Yield and Enantiomeric Purity
A primary focus of current research is the optimization of biocatalytic processes to maximize both the yield and the enantiomeric purity of this compound. Strategies are being employed at genetic, metabolic, and process levels.
Genetic and Metabolic Engineering:
Codon Optimization: The gene encoding an R-specific carbonyl reductase from Candida parapsilosis was optimized for expression in E. coli. This led to a 35.6% increase in the total activity in cell-free extracts and, at a high substrate concentration, boosted the molar conversion yield by 36.5% and the enantiomeric excess by 15.8%. nih.govresearchgate.net
Cofactor Regeneration: To avoid the high cost of externally adding cofactors like NAD(P)H, self-sufficient whole-cell biocatalysts have been engineered. nih.govnih.gov By co-expressing the primary reductase enzyme with a glucose dehydrogenase (GDH) for cofactor regeneration, high yields (90%) and excellent enantiomeric excess (99%) were achieved without external cofactor addition. nih.govnih.gov
Cofactor Rebalancing: In a stereoinversion process to convert the (R)-enantiomer to the (S)-enantiomer, pyridine (B92270) nucleotide transhydrogenases (PNTs) were introduced into E. coli. This rebalanced the intracellular pools of NAD⁺ and NADPH required by the two key enzymes, increasing the optical purity to 97.4% and the yield to 95.2% while drastically reducing the reaction time. nih.gov
Process Optimization:
Reaction Conditions: Optimizing parameters such as pH, temperature, and the use of co-solvents is crucial. For example, the bioproduction of (S)-1-phenyl-1,2-ethanediol was found to be most efficient at a pH of 6.0. nih.govnih.gov
Fed-Batch Strategies: Using a fed-batch approach with immobilized cells, a final product concentration of 195 mM of (R)-1-phenyl-1,2-ethanediol was achieved with an 81% yield and over 99% enantiomeric excess. frontiersin.org
Additive Effects: The addition of certain metal ions or organic solvents can enhance catalytic performance. The presence of Cu²⁺ ions was found to improve the catalytic activity of Kurthia gibsonii cells by 1.7 times, while acetone (B3395972) helped increase the optical purity of the (S)-PED product. nih.gov
The table below summarizes key findings from various optimization studies.
| Organism/Enzyme System | Strategy | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| E. coli expressing Carbonyl Reductase (mRCR) | Codon Optimization | 2-hydroxyacetophenone | (R)-1-phenyl-1,2-ethanediol | 86.4% | 93.6% |
| E. coli co-expressing CMCR and GDH | Cofactor Regeneration | α-hydroxy acetophenone | (S)-1-phenyl-1,2-ethanediol | 90% | >99% |
| Immobilized recombinant E. coli | Fed-Batch Strategy | 2-hydroxyacetophenone | (R)-1-phenyl-1,2-ethanediol | 81% | >99% |
| E. coli expressing PNTs, RCR, and SCR | Cofactor Rebalancing | (R)-1-phenyl-1,2-ethanediol | (S)-1-phenyl-1,2-ethanediol | 95.2% | 97.4% |
| Kurthia gibsonii SC0312 | Additive Optimization (Cu²⁺) | Racemic this compound | (S)-1-phenyl-1,2-ethanediol | 41% | 94% |
Exploration of Undiscovered Biological Activities and Biotechnological Applications of the Compound
The chiral enantiomers of this compound are recognized as important synthons in the pharmaceutical and agrochemical industries. mdpi.comnih.gov Their established applications provide a strong basis for exploring further biological activities and expanding their biotechnological relevance.
Known applications include:
Pharmaceutical Intermediates: (R)-1-phenyl-1,2-ethanediol is a key precursor for the synthesis of β-adrenergic blocking agents. researchgate.netfrontiersin.org Both the (R)- and (S)-enantiomers are used in the preparation of important pharmaceuticals such as (R)- and (S)-norfluoxetine and fluoxetine, which are prescribed for treating psychiatric disorders. frontiersin.orgmdpi.com
Biomarker: (R)-1-phenyl-1,2-ethanediol serves as a biomarker for assessing human exposure to styrene (B11656). mdpi.com
Agrochemical and Fine Chemicals: The compound is a versatile building block for the agrochemical and liquid crystal industries. researchgate.netnih.gov
Future research could focus on screening this compound and its derivatives for novel bioactivities. The discovery that the compound is naturally produced by the fungus Penicillium concentricum suggests it may play a role in biological signaling or defense mechanisms, warranting further investigation. nih.gov While a related compound, 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol, has shown inhibitory activity against poliovirus and Candida albicans, direct screening of this compound for similar antimicrobial or antiviral properties has yet to be fully explored. plos.org
Synergistic Application of Advanced Computational Modeling in Chemical Design and Mechanism Elucidation
Advanced computational modeling is becoming an indispensable tool for accelerating the design of novel chemical processes and for providing deep mechanistic insights. For complex stereoselective reactions, computational methods can elucidate reaction pathways and predict the most favorable outcomes, guiding the development of more effective catalysts.
In the field of catalysis, Density Functional Theory (DFT) calculations have been successfully used to support the proposed associative mechanism for phenanthroline-catalyzed reactions, helping to explain the observed stereoselectivity. nih.gov Such models can rationalize why a specific isomer is formed by detailing the energetics of intermediate steps. nih.gov
Molecular modeling has also been employed to understand the interactions between molecules and biological targets. For instance, computational studies on the binding of a diol derivative to bovine serum albumin (BSA) identified the specific binding site and characterized the key interactions, such as hydrogen bonding and hydrophobic forces, that stabilize the complex. plos.orgresearchgate.net This type of analysis is crucial for drug design and for understanding the biological transport of small molecules. Applying these computational approaches to this compound could help predict its interactions with various enzymes and receptors, potentially uncovering new biological functions and guiding the design of novel biocatalysts or therapeutic agents.
Pursuit of Sustainable and Environmentally Benign Synthesis Methodologies
The principles of green chemistry are increasingly driving the development of new synthetic routes for valuable chemicals like this compound. The goal is to replace processes that use harsh conditions or toxic reagents with more sustainable and environmentally friendly alternatives. smolecule.com
Biocatalytic methods are at the forefront of this effort. mdpi.com The use of whole-cell or enzymatic catalysts operates under mild conditions (ambient temperature and neutral pH) and can exhibit extremely high selectivity, reducing the formation of unwanted byproducts. biorxiv.org A particularly promising sustainable approach is the synthesis of the diol from renewable starting materials. Researchers have developed a multi-enzyme pathway that converts L-phenylalanine, a readily available amino acid, into (R)-1-phenyl-1,2-diol with a high isolated yield of 75%. acs.org This demonstrates the potential to move away from petroleum-based feedstocks. By focusing on biocatalysis and renewable resources, the chemical industry can develop manufacturing processes for this compound that are not only efficient but also environmentally benign. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
